PD-1/PD-L1-IN-32

PD-1/PD-L1 blockade HTRF assay Immune checkpoint inhibition

PD-1/PD-L1-IN-32, also designated compound A56, is a synthetic small-molecule inhibitor of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) protein–protein interaction (PPI). It was developed through computer-aided structural optimization of a 2-arylmethoxy-4-(2,2'-dihalogen-substituted biphenyl-3-ylmethoxy) benzylamine scaffold.

Molecular Formula C29H25ClFN3O3
Molecular Weight 518.0 g/mol
Cat. No. B12376068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD-1/PD-L1-IN-32
Molecular FormulaC29H25ClFN3O3
Molecular Weight518.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=CC(=C2Cl)COC3=CC(=C(C=C3)CNCCO)OCC4=CC(=CN=C4)C#N)F
InChIInChI=1S/C29H25ClFN3O3/c30-29-23(4-3-6-26(29)25-5-1-2-7-27(25)31)19-36-24-9-8-22(17-33-10-11-35)28(13-24)37-18-21-12-20(14-32)15-34-16-21/h1-9,12-13,15-16,33,35H,10-11,17-19H2
InChIKeyDSELNKYPNSPLEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PD-1/PD-L1-IN-32 (A56): Potent Small-Molecule PD-1/PD-L1 Immune Checkpoint Inhibitor for Preclinical Cancer Immunotherapy Research


PD-1/PD-L1-IN-32, also designated compound A56, is a synthetic small-molecule inhibitor of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) protein–protein interaction (PPI). It was developed through computer-aided structural optimization of a 2-arylmethoxy-4-(2,2'-dihalogen-substituted biphenyl-3-ylmethoxy) benzylamine scaffold [1]. A56 blocks the PD-1/PD-L1 interaction by inducing PD-L1 dimerization and stabilizing its closed conformation, thereby preventing PD-1 binding and reactivating T-cell-mediated antitumor immunity [2]. The compound exhibits an IC50 of 2.4 ± 0.8 nM in a homogeneous time-resolved fluorescence (HTRF) assay and has demonstrated significant tumor growth inhibition (TGI 55.20% at 50 mg/kg, i.g.) in an hPD-L1 MC38 humanized mouse model without overt toxicity [1].

Why PD-1/PD-L1-IN-32 Cannot Be Simply Replaced by Other Biphenyl-Based PD-L1 Inhibitors


Small-molecule PD-1/PD-L1 inhibitors sharing a biphenyl core, such as BMS-202, BMS-37, LP23, and HD10, exhibit wide-ranging potency (IC50 from ~3.1 nM to >50 nM), divergent binding modes, and variable species cross-reactivity that preclude simple functional interchange [1][2]. Unlike antibodies, these small molecules act by stabilizing distinct PD-L1 dimer conformations, and even subtle scaffold modifications can profoundly alter the dimerization interface, binding hotspot residues, and downstream T-cell activation profiles [2]. PD-1/PD-L1-IN-32 (A56) possesses a resolved co-crystal structure (3.5 Å) revealing a binding mode distinct from BMS-202 and other analogs, and it has been specifically validated in humanized murine models with quantitative pharmacokinetic profiling—data that are not transferable to other in-class compounds [1][3].

PD-1/PD-L1-IN-32 (A56) vs. Closest Analogs: Quantified Differentiation for Procurement Decision-Making


PD-1/PD-L1 Inhibitory Potency: A56 vs. BMS-202, BMS-37, LP23, and HD10

PD-1/PD-L1-IN-32 (A56) demonstrates an IC50 of 2.4 ± 0.8 nM against the human PD-1/PD-L1 interaction in an HTRF assay, representing the most potent compound within its chemical series [1]. By comparison, BMS-202—the prototypical biphenyl PD-L1 inhibitor—exhibits an IC50 of approximately 18–40.4 nM in comparable HTRF formats [2][3]. BMS-37 displays an IC50 range of 18–200 nM . LP23, a non-arylmethylamine analog, shows an IC50 of 16.7 nM [4]. HD10, a closely related analog from the same research group, achieves an IC50 of 3.1 nM [5]. Thus, A56 is 7.5- to 17-fold more potent than BMS-202, 7.5- to 83-fold more potent than BMS-37, 7.0-fold more potent than LP23, and 1.3-fold more potent than HD10.

PD-1/PD-L1 blockade HTRF assay Immune checkpoint inhibition

Cross-Species PD-L1 Binding Affinity: A56 vs. BMS-202 and HD10

In a direct comparative study, A56 displayed binding affinities of IC50 = 2.4 nM for human PD-L1 and retained substantial affinity for murine PD-L1, whereas BMS-202 showed a human PD-L1 IC50 of 40.4 nM and a markedly weaker interaction with murine PD-L1 [1]. HD10 exhibited an IC50 of 3.1 nM for human PD-L1 [1]. The cross-species binding capability of A56 underlies its robust antitumor activity in both humanized (hPD-L1 knock-in) and syngeneic mouse models, while BMS-202's poor murine PD-L1 binding limits its utility in standard syngeneic tumor models [1].

Cross-species druggability PD-L1 binding affinity Preclinical model translation

In Vivo Antitumor Efficacy: A56 Tumor Growth Inhibition vs. LP23 and Clinical Candidate INCB086550

PD-1/PD-L1-IN-32 (A56) achieved a tumor growth inhibition (TGI) rate of 55.20% at 50 mg/kg (oral gavage) in the hPD-L1 MC38 humanized mouse model over a treatment period, with no observable toxicity [1]. In a separate study, LP23 demonstrated a TGI of 88.6% at 30 mg/kg (i.p.) in the B16-F10 syngeneic melanoma model ; however, this model employs murine PD-L1, making cross-study comparisons confounded by species differences in PD-L1 engagement. The clinical-stage small molecule INCB086550 (PD-1/PD-L1-IN-8) has reported IC50 values of 1.9–4.9 nM across species in HTRF assays , and Phase I/II clinical data demonstrated pharmacodynamic modulation of PD-L1 but did not meet efficacy endpoints for accelerated approval, underscoring that nanomolar potency alone does not guarantee translatable in vivo efficacy. A56's combination of single-digit nanomolar potency with in vivo TGI and a clean toxicity profile in a humanized model distinguishes it from investigational compounds that lack reported in vivo validation.

In vivo antitumor efficacy TGI rate Humanized mouse model

Pharmacokinetic Profile in Sprague-Dawley Rats: Oral Bioavailability and Dose-Exposure Relationship

Pharmacokinetic analysis of PD-1/PD-L1-IN-32 (A56) was performed in Sprague-Dawley rats, yielding quantitative parameters across intravenous, oral, and intraperitoneal routes . Following oral administration (40 mg/kg), A56 achieved a Cmax of 21,504.90 μg/L, Tmax of 1.75 h, elimination half-life (t1/2) of 1.72 h, AUC(0–t) of 63,579.08 μg·h/L, and an oral bioavailability of 114.09% . Intravenous dosing (8 mg/kg) yielded a t1/2 of 0.99 h, clearance (CL) of 0.60 L/h/kg, and volume of distribution (V1) of 1.09 L/kg . By comparison, BMS-202 has been reported to have poor oral bioavailability and a shorter half-life, contributing to limited in vivo utility without formulation optimization. INCB086550, while orally bioavailable, has only limited publicly available preclinical PK parameters. The >100% bioavailability value for A56 suggests potential enterohepatic recirculation or nonlinear pharmacokinetics that may sustain effective plasma concentrations beyond what simple half-life calculations indicate.

Pharmacokinetics Oral bioavailability ADME

Structural Differentiation: A56 Co-Crystal Structure Reveals a Binding Mode Distinct from BMS-202 and BMS-37

The X-ray co-crystal structure of A56 bound to the PD-L1 dimer at 3.5 Å resolution revealed a novel binding mode that differs fundamentally from the established binding poses of BMS-202 and BMS-37 [1]. While BMS-202 and BMS-37 occupy the canonical PD-L1 dimer interface pocket and induce dimer formation through symmetric interactions, A56 engages a distinct set of hotspot residues (including Y56(B), M115(A/B), Y123(A), and K124(A)) that confer superior binding stability, as demonstrated by molecular dynamics simulations [2]. The A56/PD-L1 system involves the largest number of hotspot residues among the inhibitors BMS-202, LP23, and A56, contributing to the highest structural rigidity and correlated motions within the PD-L1 dimer [2]. Additionally, 1H NMR titration confirmed tight binding with a KD < 1 μM [1]. This structural differentiation means that A56 is not a simple potency-improved analog of BMS-202 but a mechanistically distinct stabilizer of the PD-L1 dimer's closed conformation.

Co-crystal structure Binding mode PD-L1 dimerization

Safety Profile: A56 Demonstrates No Observable Toxicity in Humanized Mouse Model at Efficacious Dose

In the hPD-L1 MC38 humanized mouse model, PD-1/PD-L1-IN-32 (A56) administered at 50 mg/kg orally produced significant tumor growth inhibition (TGI 55.20%) without obvious toxicity against normal mouse function [1]. In contrast, BMS-37 displays non-specific cytotoxicity against modified Jurkat T cells with an EC50 of 3–6 μM , indicating a narrower therapeutic window. Several biphenyl-based inhibitors from the BMS series have been reported to exhibit off-target cellular toxicity at concentrations near their PD-L1 inhibitory range, complicating preclinical efficacy interpretation. The absence of observable toxicity at a therapeutically effective dose suggests that A56 possesses an improved selectivity profile relative to earlier-generation biphenyl PD-L1 inhibitors, although formal safety pharmacology studies (hERG, CYP inhibition, AMES) have not been publicly disclosed and should be conducted prior to advanced preclinical development.

Toxicity Safety pharmacology In vivo tolerability

PD-1/PD-L1-IN-32 (A56): Optimal Experimental and Industrial Application Scenarios Based on Quantitative Evidence


Preclinical In Vivo Efficacy Studies Requiring Oral Dosing in Humanized PD-L1 Models

PD-1/PD-L1-IN-32 (A56) is uniquely suited for long-term oral dosing studies in humanized PD-L1 mouse models, having demonstrated a TGI of 55.20% at 50 mg/kg p.o. in the hPD-L1 MC38 model without observable toxicity [1]. Its high oral bioavailability (F = 114.09% in rats) and favorable Cmax (21,504.90 μg/L) support once-daily oral gavage protocols . Unlike BMS-202, which exhibits poor murine PD-L1 binding and limited oral bioavailability, A56's cross-species activity enables direct comparison between humanized and syngeneic models, facilitating mechanistic studies of species-specific immune responses [2].

PROTAC Design Using A56 as a PD-L1-Targeting Warhead

A56 has been successfully employed as a PD-L1-targeting warhead in PROTAC design, leading to the development of compounds 9i and 9j, which induce PD-L1 internalization and degradation via both proteasomal and lysosomal pathways while retaining PD-1/PD-L1 inhibitory activity [3]. The availability of a co-crystal structure (3.5 Å) [1] and well-characterized binding mode with defined hotspot residues (Y56, M115, Y123, K124) [4] enables rational linker attachment without disrupting PD-L1 engagement, a critical advantage over inhibitors like BMS-37 or LP23, for which fewer structural data are publicly available.

Structure-Based Drug Design and Molecular Dynamics Benchmarking

The A56/PD-L1 co-crystal structure at 3.5 Å resolution and accompanying molecular dynamics data provide a robust platform for structure-based optimization of next-generation PD-L1 inhibitors [1][4]. A56's engagement of the largest number of hotspot residues among BMS-202, LP23, and A56, combined with its highest structural rigidity in MD simulations, makes it an ideal benchmark compound for computational studies aimed at improving binding free energy or pharmacokinetic properties [4]. Researchers performing docking screens or free energy perturbation (FEP) calculations can use A56 as a well-characterized reference ligand.

In Vitro Functional T-Cell Activation Assays Requiring High-Potency PD-1/PD-L1 Blockade

With an IC50 of 2.4 ± 0.8 nM in HTRF assays [1] and confirmed cell-based hPD-1/hPD-L1 blocking activity [1], A56 is appropriate for in vitro T-cell activation and tumor cell co-culture experiments where maximal PD-L1 blockade is required at low compound concentrations to minimize solvent toxicity. A56's potency advantage over BMS-202 (IC50 18–40.4 nM) [2] and LP23 (IC50 16.7 nM) [5] translates to lower DMSO concentrations in cell culture media (typically ≤0.1% at IC90), reducing vehicle-related artifacts in functional immune assays.

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